ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate
Description
Ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester group, a chloro substituent, and a 4-methylphenylhydrazone moiety. Its molecular formula is C₁₁H₁₂ClN₂O₂, with an average molecular weight of 239.68 g/mol (estimated from analogs). The (2E) stereochemistry denotes the trans configuration of the hydrazone double bond, which influences reactivity and intermolecular interactions, such as hydrogen bonding . This compound serves as a precursor in synthesizing heterocycles (e.g., pyrazoles, thiazoles) and bioactive molecules, leveraging the reactive hydrazono group for condensations and cyclizations .
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHYJDZIJLTOD-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxidation of this compound can yield corresponding oxides.
Reduction: Reduction can produce hydrazine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted hydrazones.
Scientific Research Applications
Chemical Research
Ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate is utilized in the synthesis of new chemical entities and intermediates. Its unique structure allows for various substitution reactions, making it valuable in the development of novel compounds.
Pharmaceutical Research
This compound serves as an important intermediate in the synthesis of apixaban, an anticoagulant medication. The synthesis process involves multiple steps, where this compound plays a critical role in ensuring high yield and purity of the final product.
Biological Studies
This compound is employed as a reagent in various biological assays. It has shown potential antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant efficacy.
Antimicrobial Evaluation
A study evaluated several derivatives related to this compound for their antimicrobial properties. The results highlighted effective inhibition against multiple bacterial strains, showcasing the compound's potential in developing new antimicrobial agents.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Anticancer Potential
Research has indicated that derivatives of this compound may inhibit enzymes involved in cancer cell proliferation. Preliminary findings suggest that it could be explored further for its anticancer properties.
Toxicity Studies
Toxicity assessments have shown that derivatives exhibit low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions that contribute to its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
4-Methylphenyl vs. 4-Chlorophenyl
- Ethyl (2Z)-chloro[(4-chlorophenyl)hydrazono]acetate (C₁₀H₁₀Cl₂N₂O₂, MW 261.10 g/mol ): The electron-withdrawing Cl substituent increases electrophilicity at the hydrazono carbon, enhancing reactivity in nucleophilic additions. Higher melting point (428–431 K ) compared to methyl-substituted analogs due to stronger dipole interactions. Used in synthesizing pyrazole-3-carboxylates with antimicrobial activity .
- Lower melting point (data inferred from methoxy analog: ~223–225°C ) due to reduced polarity.
4-Methoxyphenyl
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3, C₁₁H₁₂ClN₂O₃, MW 255.68 g/mol ): The methoxy group strongly donates electrons, increasing solubility in polar solvents (e.g., ethanol, DMF) . Facilitates coupling reactions with electron-deficient partners, yielding sulfonamide derivatives .
Stereochemical Variations (E vs. Z)
- (2Z)-Isomers: Methyl (2Z)-chloro[(4-methylphenyl)hydrazono]acetate (C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol ):
- The cis configuration promotes intramolecular hydrogen bonding between the NH and ester carbonyl, stabilizing the Z-form .
- Lower thermal stability compared to E-isomers, as seen in decomposition during prolonged reflux . Ethyl (2Z)-chloro[(4-chlorophenyl)hydrazono]acetate forms helical chains via N–H···O hydrogen bonds in the crystal lattice, influencing solid-state packing .
(2E)-Isomers :
Ester Group Modifications
- Ethyl vs. Methyl Esters: Methyl (2Z)-chloro[(4-methylphenyl)hydrazono]acetate (MW 226.66 g/mol ):
- Smaller ester group reduces steric bulk, accelerating reactions at the hydrazono site (e.g., faster cyclization with thiosemicarbazides ).
- Lower boiling point compared to ethyl analogs.
- Ethyl esters (e.g., target compound):
- Enhanced lipophilicity improves membrane permeability in bioactive derivatives .
Halogen Substituent Variations
- Dichlorophenyl and Fluoro Substitutents: Ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate (C₁₀H₉Cl₃N₂O₂, MW 295.55 g/mol ):
- Increased halogen content enhances electrophilicity, favoring SNAr reactions with nucleophiles (e.g., cyanide in pyrazole synthesis ).
- Lower solubility in ethanol due to higher molecular weight and polarity. Chloro[(2-chloro-4-fluorophenyl)hydrazono]ethyl acetate (CAS 62639-06-9):
- Fluorine’s electronegativity further activates the hydrazono group, enabling reactions with weak nucleophiles (e.g., benzoylacetonitrile ).
Biological Activity
Ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate, a compound with significant pharmaceutical potential, has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . It features a chloro substituent and a hydrazone linkage, which are critical for its biological interactions. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves a two-step reaction process:
- Formation of Hydrazone : The initial step involves the reaction of 4-methylphenyl hydrazine with ethyl chloroacetate under acidic conditions to form the hydrazone derivative.
- Chlorination : The resulting hydrazone is then chlorinated to yield this compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibition zones in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.5 to 1.5 µg/mL for these bacterial strains, showcasing its potency compared to standard antibiotics.
Anticoagulant Activity
The compound serves as an important intermediate in the synthesis of apixaban, a well-known anticoagulant. Research indicates that derivatives of this compound can inhibit Factor Xa (FXa), an essential component in the coagulation cascade.
- In vitro assays have demonstrated that certain derivatives exhibit IC50 values as low as 0.14 µM against FXa, indicating strong anticoagulant properties.
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The chloro group facilitates nucleophilic attack by target enzymes, leading to inhibition of their activity.
- Biofilm Disruption : The compound has also shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its potential as an antimicrobial agent.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various derivatives revealed that this compound demonstrated superior activity against Staphylococcus aureus, with biofilm formation significantly reduced by over 60% when treated with concentrations above MIC levels.
-
Anticoagulant Research :
- In vivo studies involving animal models indicated that derivatives based on this compound effectively reduced thrombus formation, supporting its use in developing novel anticoagulants.
Toxicity and Safety Profile
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin sensitization and irritation upon direct contact. Long-term exposure effects remain to be fully elucidated through comprehensive toxicological evaluations.
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via coupling of 4-methylphenylhydrazine with ethyl 2-chloro-3-oxobutanoate under acidic conditions. Key steps include:
- Diazotization of 4-methylaniline in HCl to form the diazonium salt ( ).
- Reaction with ethyl 2-chloro-3-oxobutanoate in ethanol at 0–5°C, followed by sodium acetate addition to stabilize intermediates ( ).
- Purification via recrystallization (ethanol/water) yields the product in ~85% purity. Optimization involves adjusting stoichiometry (1:1 molar ratio of hydrazine to ester) and maintaining low temperatures to suppress side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography confirms the Z-configuration of the hydrazone group and planar geometry of the C=N–N–C linkage (torsion angle: ~5.5°) ( ).
- FT-IR identifies key functional groups: C=O (ester) at ~1700 cm⁻¹, N–H (hydrazone) at ~3200 cm⁻¹, and C–Cl at ~750 cm⁻¹ ().
- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm) and ester methyl groups (δ 1.2–4.3 ppm) ( ).
Advanced Research Questions
Q. How do computational methods enhance the design of reactions involving this hydrazonoacetate derivative?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict regioselectivity in cyclization reactions, such as forming spiroheterocycles ( ).
- Hydrogen Bond Analysis : Molecular dynamics simulations model intermolecular interactions (e.g., N–H···O=C helical chains in crystal packing) to guide solvent selection ( ).
- Transition State Optimization : Tools like Gaussian or ORCA calculate activation energies for nucleophilic substitutions at the chloro site ( ).
Q. What strategies resolve contradictions in reported spectral or crystallographic data for analogous compounds?
- Methodological Answer :
- Cross-Validation : Compare experimental XRD data (e.g., unit cell parameters) with Cambridge Structural Database entries for similar hydrazones ( ).
- Controlled Replication : Repeat syntheses under standardized conditions (e.g., fixed pH, solvent polarity) to isolate polymorphic variations ( ).
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in derivatives with substituent variations (e.g., 4-OMe vs. 4-Me groups) ().
Q. How can the reactivity of the chloro group be exploited to design novel heterocyclic compounds?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form hydrazone-linked amides ().
- Cyclocondensation : Treat with thiourea or guanidine in refluxing ethanol to yield thiazole or pyrimidine derivatives ( ).
- Mechanistic Insight : Monitor reaction progress via TLC/GC-MS to identify intermediates (e.g., enolate formation) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
